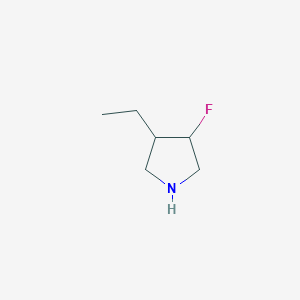
cis-3-Ethyl-4-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Ethyl-4-fluoropyrrolidine: is a chemical compound with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of both an ethyl and a fluorine substituent on the pyrrolidine ring makes this compound particularly interesting for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-ethyl-4-fluoropyrrolidine can be achieved through several methods. One common approach involves the functionalization of preformed pyrrolidine rings. For instance, starting from a pyrrolidine derivative, selective fluorination and ethylation can be carried out under controlled conditions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Ethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
cis-3-Ethyl-4-fluoropyrrolidine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of cis-3-ethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins and enzymes, potentially altering their activity. This can lead to various biological effects, including modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
cis-3-Fluoro-4-hydroxypyrrolidine: Similar in structure but with a hydroxyl group instead of an ethyl group.
3-Ethyl-4-fluoropyrrolidine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-Fluoropyrrolidine: Lacks the ethyl group, making it less complex.
Uniqueness: cis-3-Ethyl-4-fluoropyrrolidine is unique due to the combination of the ethyl and fluorine substituents on the pyrrolidine ring. This specific arrangement can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H12FN |
|---|---|
Poids moléculaire |
117.16 g/mol |
Nom IUPAC |
3-ethyl-4-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3 |
Clé InChI |
JPLZKJOOUSWLAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


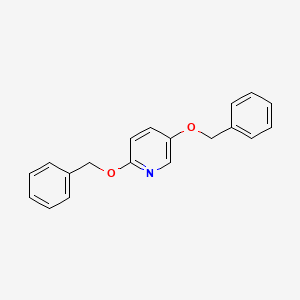
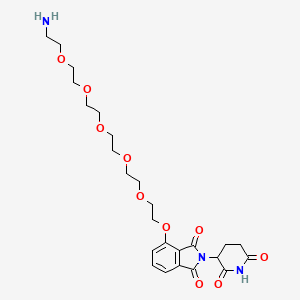
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
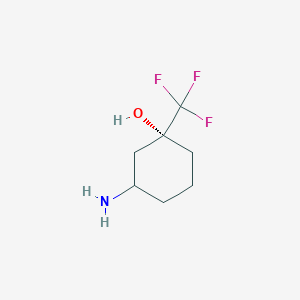
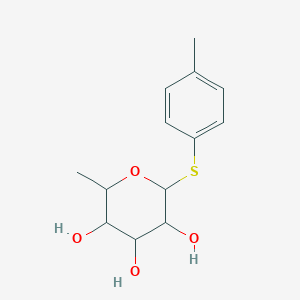
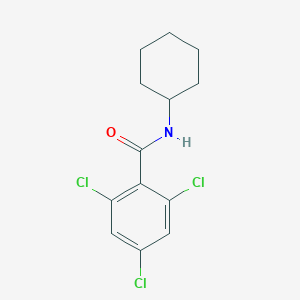
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

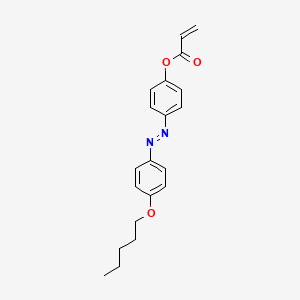
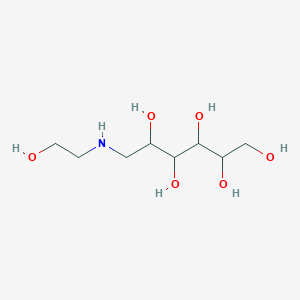
![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
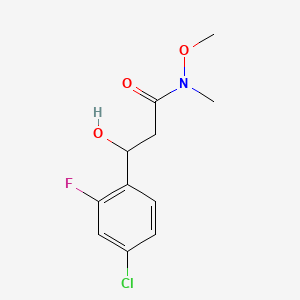
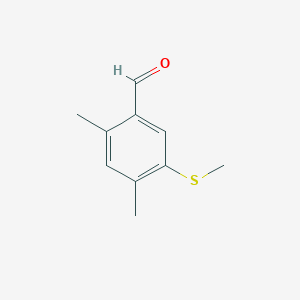
![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
